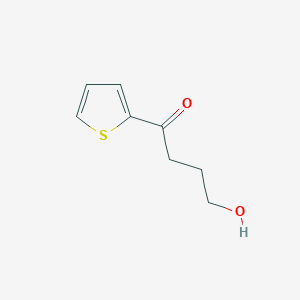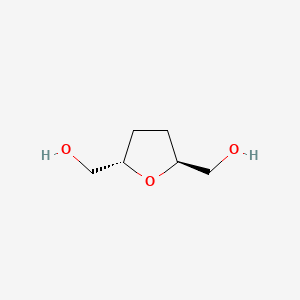
2,5-Tetrahydrofurandimethanol, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Tetrahydrofurandimethanol, trans- is a bio-based compound with the molecular formula C6H12O3. It is a cyclic diol containing a tetrahydrofuran ring with two hydroxymethyl groups in the trans configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Tetrahydrofurandimethanol, trans- can be synthesized through the hydrogenation of 2,5-furandicarboxylic acid (FDCA) or its esters. The hydrogenation process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of 2,5-tetrahydrofurandimethanol, trans- involves the catalytic hydrogenation of FDCA derived from biomass sources. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Tetrahydrofurandimethanol, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Esterification: Reacts with carboxylic acids to form esters, which are useful in polymer synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas.
Esterification: Typically involves the use of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Oxidation: 2,5-Furandicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Esterification: Various esters used in polyester synthesis.
Applications De Recherche Scientifique
2,5-Tetrahydrofurandimethanol, trans- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of biobased polyesters and polyurethanes.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: Utilized in the production of high-performance plastics and resins
Mécanisme D'action
The mechanism of action of 2,5-tetrahydrofurandimethanol, trans- primarily involves its reactivity as a diol. The hydroxyl groups participate in various chemical reactions, enabling the formation of polymers and other compounds. The molecular targets and pathways involved include esterification and polycondensation reactions, which are crucial for the synthesis of biobased polyesters .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Butanediol
- Diethylene glycol
- 1,8-Octanediol
- 1,4-Cyclohexanedimethanol
- Ethylene glycol
Comparison
Compared to these similar compounds, 2,5-tetrahydrofurandimethanol, trans- exhibits unique properties due to its cyclic structure. This structure imparts higher rigidity and thermal stability to the resulting polymers. Additionally, the trans configuration of the hydroxymethyl groups enhances its reactivity in esterification and polycondensation reactions, making it a valuable monomer for biobased polyester synthesis .
Propriétés
Numéro CAS |
1122-89-0 |
|---|---|
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
[(2S,5S)-5-(hydroxymethyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2/t5-,6-/m0/s1 |
Clé InChI |
YCZZQSFWHFBKMU-WDSKDSINSA-N |
SMILES isomérique |
C1C[C@H](O[C@@H]1CO)CO |
SMILES canonique |
C1CC(OC1CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}benzene](/img/structure/B14147156.png)
![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)
![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)
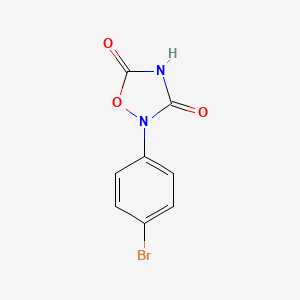


![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)
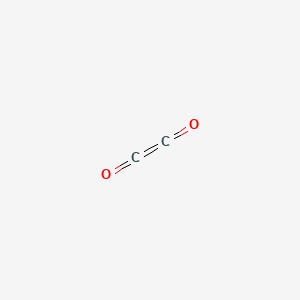

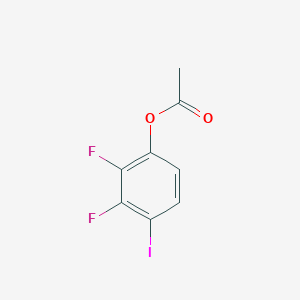
![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
![furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B14147224.png)
